molecular formula C7H9N3O2 B13506992 Ethyl 6-aminopyrimidine-4-carboxylate

Ethyl 6-aminopyrimidine-4-carboxylate

Cat. No.: B13506992
M. Wt: 167.17 g/mol
InChI Key: YISGIVSQMTYNFO-UHFFFAOYSA-N
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Description

Ethyl 6-aminopyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-aminopyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 6-aminopyrimidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-aminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-aminopyrimidine-4-carboxylate include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester group and amino group at specific positions on the pyrimidine ring make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

ethyl 6-aminopyrimidine-4-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3,(H2,8,9,10)

InChI Key

YISGIVSQMTYNFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)N

Origin of Product

United States

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